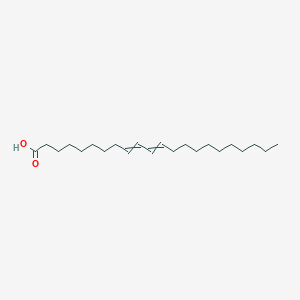
2-(Ethylamino)-6-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylamino)-6-methylbenzoic acid is an organic compound with a benzene ring substituted with an ethylamino group at the 2-position and a methyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-6-methylbenzoic acid typically involves the following steps:
Nitration: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with ethyl iodide in the presence of a base such as potassium carbonate to form the ethylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethylamino)-6-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The ethylamino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Products include nitroso or nitro derivatives.
Reduction: Products include alcohol derivatives.
Substitution: Products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
2-(Ethylamino)-6-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Ethylamino)-6-methylbenzoic acid involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzene ring provides a hydrophobic interaction surface, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylamino)-6-methylbenzoic acid
- 2-(Ethylamino)-4-methylbenzoic acid
- 2-(Ethylamino)-6-chlorobenzoic acid
Uniqueness
2-(Ethylamino)-6-methylbenzoic acid is unique due to the specific positioning of the ethylamino and methyl groups, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in research and industry.
Propriétés
Numéro CAS |
90259-47-5 |
|---|---|
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
2-(ethylamino)-6-methylbenzoic acid |
InChI |
InChI=1S/C10H13NO2/c1-3-11-8-6-4-5-7(2)9(8)10(12)13/h4-6,11H,3H2,1-2H3,(H,12,13) |
Clé InChI |
ZNSPNQTVEYUUCT-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC=CC(=C1C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(Phenylsulfanyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14346698.png)
![3-(1-Iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14346706.png)





![4-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline](/img/structure/B14346749.png)

![4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane](/img/structure/B14346755.png)
